molecular formula C11H19N B3167084 2-Amino-2-methyladamantane CAS No. 916592-46-6

2-Amino-2-methyladamantane

Cat. No.: B3167084
CAS No.: 916592-46-6
M. Wt: 165.27 g/mol
InChI Key: ISCRIAGJXHTUGT-UHFFFAOYSA-N
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Description

2-Amino-2-methyladamantane is a derivative of adamantane, a tricyclic cage compound with the molecular formula C11H19N. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that adamantane derivatives, such as amantadine, rimantadine, and memantine, are used in pharmaceuticals and exhibit antiviral, anti-parkinsonian, or anti-alzheimer properties . Therefore, it is plausible that 2-Amino-2-methyladamantane may interact with similar targets.

Mode of Action

It is known that adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This process involves amidation under Schotten–Baumann conditions and reduction with BH3·THF .

Biochemical Pathways

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolised, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g. food and drug intake) and genetics .

Result of Action

It is known that the introduction of adamantane moieties on diamondoids can lead to the formation of nanodiamonds .

Action Environment

It is known that the volatility measurements of laboratory-generated amp nitrate nanoparticles gave δvaph = 80 ± 16 kj mol−1 and an estimated vapor pressure of (13 ± 03) × 10−5 Pa at 298 K .

Preparation Methods

The synthesis of 2-Amino-2-methyladamantane typically involves the reductive amination of adamantanone. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst. This reaction is followed by reduction with borane-tetrahydrofuran (BH3·THF) to yield the desired amine . Industrial production methods often scale up these reactions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

2-Amino-2-methyladamantane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-methyladamantane has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-2-methyladamantane can be compared with other adamantane derivatives such as:

    Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.

    Rimantadine: Another antiviral compound with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

What sets this compound apart is its unique combination of stability, lipophilicity, and versatility in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyladamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCRIAGJXHTUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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